Vanadium dioxide

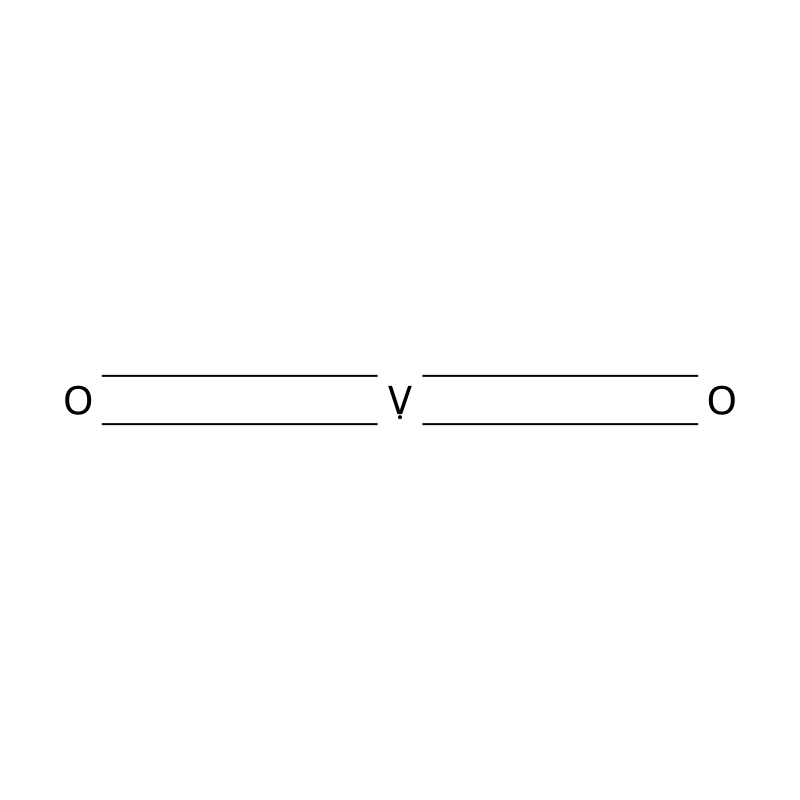

O2V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O2V

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding the Metal-Insulator Transition

One of the primary areas of research focuses on understanding the fundamental mechanisms behind the MIT in VO2. This involves studying the interplay between various factors such as electron-electron interactions, crystal structure, and lattice vibrations []. Researchers are employing advanced techniques like spectroscopy and electron microscopy to probe these interactions at the atomic level, aiming to gain a deeper understanding of the underlying physics [, ].

Exploring Novel Material Properties

Another area of research explores the potential of VO2 for various applications by tailoring its properties. This often involves doping VO2 with other elements or creating nanostructured VO2 materials. These modifications can influence the transition temperature, making it possible to achieve the desired properties at specific temperatures relevant for various applications [, ].

Potential Applications in Electronics and Photonics

The unique properties of VO2 make it a promising candidate for various applications in electronics and photonics. Some potential applications include:

- Memristors: VO2's ability to switch between conductive and insulating states makes it a potential candidate for memristors, a type of non-volatile memory device [].

- Smart windows: VO2 can be used to create smart windows that can change their transparency in response to light or temperature, potentially reducing energy consumption in buildings [].

- Optical switches: VO2's ability to modulate light transmission makes it a potential candidate for optical switches used in optical communication systems [].

Vanadium dioxide is an inorganic compound with the chemical formula . It is a transition metal oxide that exhibits unique properties, including a phase transition from an insulator to a metal at approximately 68 degrees Celsius. This transition is accompanied by significant changes in electrical and optical properties, making vanadium dioxide a subject of extensive research in materials science and condensed matter physics. The compound exists in several polymorphic forms, with the most studied being the rutile phase, which has a tetragonal crystal structure.

- Oxidation:

- Reduction:

In addition, vanadium dioxide reacts with oxygen to form vanadium pentoxide when heated:

Research indicates that vanadium compounds, including vanadium dioxide, exhibit various biological activities. Vanadium has been studied for its potential insulin-mimetic effects, which may aid in glucose metabolism and have implications for diabetes treatment. Additionally, some studies suggest that vanadium compounds can influence cellular signaling pathways and exhibit antioxidant properties.

Vanadium dioxide can be synthesized through several methods:

- Hydrothermal Synthesis: This method involves dissolving vanadium precursors in a solvent under high temperature and pressure conditions. It allows for control over particle size and morphology.

- Sol-Gel Process: A chemical solution is used to produce a gel-like substance that can be thermally treated to form vanadium dioxide.

- Chemical Vapor Deposition: This technique involves depositing thin films of vanadium dioxide onto substrates by vaporizing precursors.

- Solid-State Reaction: Mixing solid-state reactants at high temperatures can yield vanadium dioxide.

Each method offers different advantages regarding purity, morphology, and scalability.

Vanadium dioxide has numerous applications due to its unique properties:

- Smart Windows: Its ability to change from an insulator to a conductor makes it suitable for energy-efficient smart windows that adjust transparency based on temperature.

- Thermal Sensors: The phase transition temperature can be utilized in thermal sensing applications.

- Electronics: Vanadium dioxide is explored for use in electronic devices due to its tunable electrical properties.

- Catalysis: It serves as a catalyst in various

Studies have shown that vanadium dioxide interacts with various substances, influencing its properties and potential applications. For example:

- Interaction with water can affect its stability and phase transitions.

- In biological systems, interactions with biomolecules may lead to changes in cellular behavior or metabolic processes.

- Its catalytic activity can be influenced by the presence of other metal oxides or substrates during

Vanadium dioxide shares similarities with other transition metal oxides but has unique characteristics that set it apart. Here are some comparable compounds:

| Compound | Formula | Unique Properties |

|---|---|---|

| Vanadium(IV) oxide | Exhibits metal-insulator transition; thermochromic | |

| Vanadium pentoxide | Strong oxidizing agent; used as a catalyst | |

| Titanium dioxide | Photocatalytic properties; widely used in coatings | |

| Molybdenum disulfide | Exhibits semiconducting properties; layered structure | |

| Tungsten trioxide | Photochromic behavior; used in smart windows |

Vanadium dioxide is unique primarily due to its sharp phase transition at a specific temperature, which is not observed in many other transition metal oxides. This property enables its application in advanced materials and devices aimed at energy efficiency and smart technologies.

The vanadium-oxygen (V–O) phase diagram reveals VO₂ as a stable compound within a narrow stoichiometric range between V₂O₃ and V₃O₇ [1] [5]. At temperatures below 340 K, VO₂ adopts monoclinic insulating phases (M1, M2), while above 340 K, it transitions to a tetragonal rutile (R) metallic phase [1] [4]. The phase boundaries are influenced by oxygen partial pressure and temperature, with metastable phases like V₄O₉ and V₆O₁₃ forming under non-equilibrium conditions [1] [5].

Table 1: Stable and Metastable Phases in the V–O System Near VO₂

| Phase | Composition | Structure | Stability |

|---|---|---|---|

| Rutile (R) | VO₂ | Tetragonal | >340 K |

| Monoclinic M1 | VO₂ | Monoclinic | <340 K |

| Monoclinic M2 | VO₂ | Monoclinic | Strained/Doped |

| V₃O₇ | V₃O₇ | Monoclinic | Metastable |

| V₆O₁₃ | V₆O₁₃ | Triclinic | High-pressure |

The V₂O₃–V₂O₅ subsystem (Figure 2b in [1]) highlights VO₂'s position between higher oxides like V₃O₇ and lower oxides like V₂O₃. Metastable phases such as V₄O₉ decompose into VO₂ and V₃O₇ due to marginal differences in formation entropy [1] [5].

Rutile (R) Tetragonal Metallic Phase

The rutile phase (space group P4₂/mnm) features edge-sharing VO₆ octahedra forming linear vanadium chains along the c-axis [4]. Each vanadium atom resides at the center of a slightly distorted octahedron, with V–V distances of 2.85 Å, enabling metallic conductivity via overlapping d∥ orbitals [4]. The metallic state arises from partially filled π* bands formed by d∥ orbitals parallel to the c-axis [4].

Table 2: Structural Parameters of Rutile VO₂

| Parameter | Value |

|---|---|

| Lattice constant a | 4.55 Å |

| Lattice constant c | 2.85 Å |

| V–O bond length | 1.86–2.01 Å |

| V–V distance | 2.85 Å |

Above 340 K, thermal energy disrupts vanadium dimerization, stabilizing the rutile structure. However, recent ultrafast spectroscopy shows that photoexcitation can induce a non-thermal transition to the metallic state within 100 fs, bypassing lattice rearrangements [3].

Monoclinic Insulating Phases

M1 Phase Structure and Characteristics

The M1 phase (space group P2₁/c) exhibits paired vanadium atoms (V–V dimers) with a bond length of 2.62 Å, coupled with a tilting of oxygen octahedra [4]. This dimerization splits the d∥ band, opening a 0.6 eV band gap [4]. The structure consists of zig-zag chains along the a-axis, with alternating short and long V–V distances (Figure 3 in [4]).

M2 Phase Structure and Characteristics

The M2 phase (space group C2/m) combines features of both M1 and rutile phases: half the vanadium atoms form dimers (2.60 Å), while the remainder arrange into zig-zag chains [4]. This phase occurs under strain or doping, such as chromium substitution, which stabilizes the mixed dimer/chain configuration [4]. The M2 phase exhibits a larger band gap (~1.0 eV) due to enhanced electron correlations [4].

T Phase and Other Polymorphs

The triclinic (T) phase, observed during non-equilibrium transitions, represents an intermediate state with partial dimerization and disordered octahedra tilts [4]. High-pressure studies reveal additional polymorphs like the P2/c phase, where vanadium chains adopt a distorted configuration with V–V distances of 2.75 Å [1].

Structural Transformation Mechanisms

Vanadium-Vanadium Dimerization Processes

Dimerization in the M1 phase involves a Peierls-like distortion, where vanadium pairs displace toward each other, reducing symmetry and opening a band gap [4]. This process is cooperative: dimer formation in one unit cell induces dimerization in adjacent cells via strain coupling [4]. Ultrafast electron diffraction shows dimer dissociation precedes lattice expansion during the insulator-to-metal transition [3].

Oxygen Octahedra Tilting

Tilting of VO₆ octahedra by ~6° from the rutile c-axis modulates orbital overlap, enhancing electron localization [4]. The tilting pattern in M1 follows a a⁻b⁺c⁻ Glazer notation, breaking tetragonal symmetry [4]. First-principles calculations indicate octahedra tilting contributes 40% of the total energy lowering during the R→M1 transition [4].

Chain Formation Dynamics

In the M2 phase, competition between dimerization and chain formation creates a frustrated lattice. Vanadium atoms in chains exhibit a zig-zag displacement pattern (Figure 4 in [4]), with alternating short (2.65 Å) and long (3.10 Å) V–V distances. Tensor network simulations reveal that photoexcitation induces rapid chain melting within 50 fs, followed by slower dimer reorganization over 200 fs [3].

Table 3: Timescales of Structural Changes During Phase Transitions

| Process | Timescale | Method |

|---|---|---|

| Dimer dissociation | <100 fs | Ultrafast spectroscopy [3] |

| Octahedra tilting | 200–500 fs | Electron diffraction [3] |

| Chain formation | 1–10 ps | Molecular dynamics [4] |

The anisotropy of these processes—with faster changes along the c-axis than a-axis—highlights the quasi-one-dimensional nature of VO₂'s lattice dynamics [3] [4].

| Theoretical Framework | Primary Mechanism | Key Features | Temperature Dependence | Experimental Evidence |

|---|---|---|---|---|

| Mott Transition Theory | Strong electron-electron correlations | Coulomb repulsion between carriers; Hubbard correlation energy; Orbital occupation switching | Critical temperature around 340 K | Divergent quasiparticle mass; Pseudogap formation; Enhanced magnetic susceptibility |

| Peierls Transition Mechanism | Lattice distortion and structural instability | Vanadium dimerization; Zigzag chain formation; Band splitting due to structural distortion | Structural transition temperature ~340 K | V-V bond length changes; Anharmonic phonons; Structural phase coexistence |

| Combined Mott-Peierls Models | Cooperative electron correlation and electron-phonon coupling | Intertwined electronic and lattice effects; Peierls-assisted orbital selection Mott instability | Coupled electronic and structural transitions at ~340 K | Monoclinic metallic intermediate phase; Two-stage transition dynamics |

Table 2: Electron Correlation Effects in Vanadium Dioxide

| Correlation Effect | Energy Scale (eV) | Physical Origin | Manifestation | Experimental Signature |

|---|---|---|---|---|

| Strong Correlation Physics | 0.5-0.7 | Hubbard U parameter; d-d electron repulsion | Mott gap formation; Enhanced effective mass | Photoemission gap; Optical conductivity pseudogap |

| Electron-Lattice Interactions | 0.1-0.3 | Electron-phonon coupling; Lattice deformation potential | Phonon softening; Structural instabilities | Coherent phonon oscillations; X-ray diffraction anomalies |

| Orbital Switching Mechanisms | 0.2-0.4 | Crystal field splitting; Orbital hybridization | dparallel to dz2/d_x2-y2 orbital redistribution | X-ray absorption edge shifts; Nuclear magnetic resonance |

| Spin-Charge Decoupling | 0.05-0.15 | Magnetic exchange interactions; Spin dimers | Antiferromagnetic correlations; Spin-singlet formation | Magnetic susceptibility temperature dependence |

Table 3: Staged Transition Processes in Vanadium Dioxide

| Transition Stage | Timescale | Physical Process | Characteristic Changes | Experimental Probe |

|---|---|---|---|---|

| Initial Electronic Response | < 10 femtoseconds | Electronic excitation; Band gap collapse | Carrier generation; Fermi level shift | Ultrafast optical spectroscopy; Time-resolved photoemission |

| Orbital Switching Phase | 10-50 femtoseconds | Orbital occupation redistribution; d-orbital switching | dparallel orbital depletion; dz2 orbital filling | X-ray absorption spectroscopy; Orbital-resolved NMR |

| Structural Deformation Onset | 50-300 femtoseconds | V-V dimer separation; Lattice parameter changes | V-V bond length variation; Monoclinic distortion | Ultrafast electron diffraction; Coherent phonon spectroscopy |

| Complete Phase Transformation | 1-10 picoseconds | Complete structural reorganization; Percolation | Rutile structure formation; Metallic conductivity | Transport measurements; Structural characterization |

Table 4: Advanced Computational Approaches for Vanadium Dioxide

| Method | Accuracy Level | Computational Cost | Key Capabilities | Limitations |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Moderate | Low | Ground state structure; Basic electronic properties | Underestimates correlations; Incorrect insulating state |

| DFT+U | Good | Low-Moderate | Improved band gap; Better correlation treatment | Static correlations only; Parameter dependence |

| Dynamical Mean Field Theory (DMFT) | High | High | Dynamic correlations; Spectral functions | Single-site approximation; No structural optimization |

| DFT+DMFT Hybrid | Very High | Very High | Combined structural and electronic correlations | Computational complexity; Limited system size |

| Quantum Monte Carlo | Excellent | Extremely High | Exact many-body treatment; Benchmark accuracy | Extreme computational demands; Fixed-node approximation |

GHS Hazard Statements

H315 (99.53%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant